KNK437

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

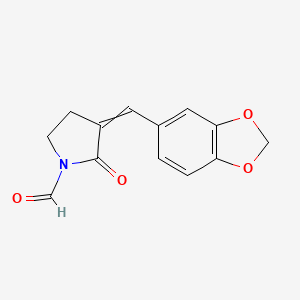

Molecular Formula |

C13H11NO4 |

|---|---|

Molecular Weight |

245.23 g/mol |

IUPAC Name |

3-(1,3-benzodioxol-5-ylmethylidene)-2-oxopyrrolidine-1-carbaldehyde |

InChI |

InChI=1S/C13H11NO4/c15-7-14-4-3-10(13(14)16)5-9-1-2-11-12(6-9)18-8-17-11/h1-2,5-7H,3-4,8H2 |

InChI Key |

LZGGUFLRKIMBDQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C(=O)C1=CC2=CC3=C(C=C2)OCO3)C=O |

Synonyms |

KNK 437 KNK-437 KNK437 |

Origin of Product |

United States |

Foundational & Exploratory

KNK437's Mechanism of Action in Cancer Cells: A Technical Guide

Introduction

KNK437, a benzylidene lactam compound, has emerged as a significant small molecule inhibitor in oncology research.[1][2] Initially identified as an inhibitor of the heat shock response, its mechanism of action extends to several critical pathways that govern cancer cell proliferation, survival, and resistance to therapy.[3][4] This technical guide provides an in-depth exploration of this compound's molecular mechanisms, supported by quantitative data, experimental methodologies, and visual representations of the key pathways involved. It is intended for researchers, scientists, and drug development professionals engaged in the field of oncology.

Core Mechanism: Inhibition of the Heat Shock Response

The primary mechanism of this compound is the inhibition of the heat shock response (HSR), a crucial cellular process for protein homeostasis that is frequently hijacked by cancer cells to support their survival and growth under stressful conditions.[2] this compound acts as a pan-HSP inhibitor, preventing the induction of a wide array of heat shock proteins (HSPs).[1][5]

1. Targeting Heat Shock Factor 1 (HSF1)

HSF1 is the master transcriptional regulator of the HSR.[2] In response to stress, HSF1 trimerizes, translocates to the nucleus, and binds to heat shock elements (HSEs) in the promoter regions of HSP genes, driving their transcription.[2] this compound has been shown to directly target and inhibit the activation of HSF1.[2][6] Molecular docking simulations suggest that this compound forms hydrogen bonds and engages in hydrophobic interactions with HSF1, underpinning its inhibitory activity.[6][7] By inhibiting HSF1, this compound effectively prevents the transcriptional upregulation of its downstream targets.

2. Downregulation of Heat Shock Proteins (HSPs)

Consequently, this compound treatment leads to a dose-dependent inhibition of the synthesis of multiple HSPs at both the mRNA and protein levels.[3][6] The key HSPs affected include:

-

HSP105, HSP70 (HSP72), and HSP40: this compound was first reported to inhibit the induction of these HSPs in human colon carcinoma cells.[3][4]

-

HSP90 and HSP27: Inhibition of these proteins has also been observed in various cancer cell lines, including non-small cell lung cancer and colorectal cancer.[1][6]

This broad-spectrum inhibition disrupts the chaperone machinery that cancer cells rely on to fold oncoproteins, manage proteotoxic stress, and evade apoptosis.

Downstream Anti-Cancer Effects

The inhibition of the HSR by this compound triggers several downstream consequences that contribute to its anti-neoplastic activity.

1. Induction of Apoptosis

By downregulating anti-apoptotic HSPs like HSP70 and HSP27, this compound lowers the threshold for apoptosis induction.[2][8] HSP70 is known to inhibit both intrinsic and extrinsic apoptotic pathways by interfering with caspase activation and the function of pro-apoptotic proteins like Bax.[5][8] this compound treatment, particularly in combination with other stressors like chemotherapy or heat, leads to increased caspase-3 activation and subsequent apoptotic cell death.[9]

2. Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest in a dose-dependent manner in various cancer cells, including non-small cell lung cancer and glioblastoma.[6][7][10] In human glioblastoma cells, this compound treatment led to an accumulation of cells in the G2/M phase.[10] This effect is associated with the persistent accumulation or phosphorylation of G2 arrest-related proteins such as p53 and 14-3-3sigma, and the inhibitory phosphorylation of cdc2.[10] In colorectal cancer, this compound-mediated inhibition of DNAJA1 (HSP40) leads to the destabilization of the cell division cycle protein CDC45, contributing to cell cycle arrest.[11][12]

3. Sensitization to Conventional Therapies

A key therapeutic application of this compound is its ability to sensitize cancer cells to other treatments, overcoming therapy resistance.

-

Hyperthermia: this compound potently inhibits the acquisition of thermotolerance, a phenomenon where a sublethal heat treatment makes cells resistant to subsequent lethal heat treatments.[3][4] This effect is directly linked to the inhibition of HSP induction.[3] In vivo, this compound synergistically enhances the anti-tumor effects of fractionated heat treatments.[1][13]

-

Chemotherapy: this compound enhances the cytotoxic effects of chemotherapeutic agents like gemcitabine in pancreatic cancer and 5-Fluorouracil (5-FU) in lung cancer.[9][14] This is particularly relevant in drug-resistant cell lines where HSPs like HSP27 are often overexpressed.[14]

-

Radiotherapy: this compound acts as a radiosensitizer, especially under hypoxic conditions which typically confer radioresistance.[15] This effect is mediated through a dual-targeting mechanism involving the inhibition of the AKT signaling pathway and the subsequent abrogation of Hypoxia-Inducible Factor-1α (HIF-1α) accumulation.[15] Inhibition of AKT signaling prevents the translation of HIF-1α mRNA, thereby reducing the expression of hypoxia-response genes that promote cell survival.[15]

Quantitative Data Summary

The anti-cancer effects of this compound have been quantified in numerous studies across various cell lines and models.

Table 1: IC50 Values of this compound in Colorectal Cancer (CRC) Cell Lines

| Cell Line | IC50 Value (µM) |

| SW480 | 24.70 |

| RKO | 25.51 |

| SW620 | 48.27 |

| LoVo | 55.98 |

| Data from CCK-8 assays.[16] |

Table 2: Effect of this compound on Cell Viability and Thermotolerance

| Cell Line | Treatment | Concentration (µM) | Outcome |

| COLO 320DM | This compound | 100 | Almost complete inhibition of acquired thermotolerance.[3] |

| HeLa S3 | This compound | 100 - 200 | Dose-dependent inhibition of thermotolerance.[1][17] |

| HT-29 | This compound + Heat Shock (43°C) | 100 | Cell survival reduced to 23.5% (vs. 68.2% for heat shock alone).[1] |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Tumor Type | This compound Dose | Treatment Combination | Outcome |

| C3H/He Mice | SCC VII | 200 mg/kg (i.p.) | This compound alone | No anti-tumor effect or increase in thermosensitivity.[13][18] |

| C3H/He Mice | SCC VII | 200 mg/kg (i.p.) | Fractionated Heat (44°C) | Synergistic enhancement of anti-tumor effects; inhibition of thermotolerance.[13][18] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings related to this compound.

1. Cell Culture and Drug Treatment

-

Cell Lines: Human cancer cell lines (e.g., COLO 320DM, HeLa S3, A549, H1650) are maintained in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere of 5% CO2.[3][6]

-

Drug Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For experiments, the stock is diluted in culture medium to the final desired concentrations. The final DMSO concentration in the culture medium is typically kept below 0.25% (v/v) to avoid solvent-induced toxicity, with a vehicle control (DMSO alone) included in all experiments.[3][19]

2. Thermotolerance and Cell Survival Assay (Colony Formation)

This assay measures the ability of single cells to grow into colonies after treatment, assessing cytotoxicity and thermotolerance.

-

Seeding: Cells are seeded into 25-cm² flasks or 6-well plates at a low density (e.g., 1 x 10⁵ cells) and incubated for 48 hours to allow attachment.[19]

-

Pre-treatment: this compound is added to the medium 1 hour before the initial heat treatment.[3]

-

Heat Shock: For thermotolerance induction, flasks are immersed in a precision water bath for a primary heat treatment (e.g., 45°C for 10 minutes).[3]

-

Recovery: Cells are returned to a 37°C incubator for a recovery period (e.g., 4 hours).[3]

-

Challenging Heat Shock: A second, longer heat treatment is applied at the same temperature for varying durations.[3]

-

Colony Formation: After treatments, cells are trypsinized, counted, and re-seeded in 100-mm dishes at a density calculated to yield 50-100 colonies. They are incubated for 7-14 days.

-

Quantification: Colonies are fixed with methanol and stained with Giemsa or crystal violet. Colonies containing >50 cells are counted. The surviving fraction is calculated relative to the untreated control group.

3. Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins.

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford protein assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to target proteins (e.g., anti-HSF1, anti-HSP70, anti-Actin).[6]

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensity is quantified using densitometry software (e.g., ImageJ), with a loading control (e.g., Actin or GAPDH) used for normalization.[6]

4. Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle.

-

Cell Preparation: After treatment, cells (including floating cells) are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Fixed cells are washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.

-

Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined by analyzing the resulting DNA histograms with appropriate software.[10]

References

- 1. This compound | HSP inhibitor | pan-HSP inhibitor | CAS 218924-25-5 | Buy KNK-437 from Supplier InvivoChem [invivochem.com]

- 2. Small Molecule Inhibitors of HSF1-Activated Pathways as Potential Next-Generation Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Benzylidene lactam compound, this compound, a novel inhibitor of acquisition of thermotolerance and heat shock protein induction in human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Heat Shock Proteins: Agents of Cancer Development and Therapeutic Targets in Anti-Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound Suppresses the Growth of Non-Small Cell Lung Cancer Cells by Targeting Heat Shock Factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Apoptosis and Molecular Targeting Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lung cancer: progression of heat shock protein 70 in association with flap endonuclease 1 protein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Induction of radiation resistance by a heat shock protein inhibitor, this compound, in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Heat shock proteins as hallmarks of cancer: insights from molecular mechanisms to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The effects of this compound, a novel inhibitor of heat shock protein synthesis, on the acquisition of thermotolerance in a murine transplantable tumor in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. This compound, abrogates hypoxia-induced radioresistance by dual targeting of the AKT and HIF-1α survival pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. medchemexpress.com [medchemexpress.com]

- 18. aacrjournals.org [aacrjournals.org]

- 19. file.medchemexpress.com [file.medchemexpress.com]

The Function of KNK437: A Pan-Inhibitor of the Heat Shock Response

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

KNK437, a benzylidene lactam compound, has emerged as a significant research tool and potential therapeutic agent due to its function as a pan-inhibitor of the heat shock response (HSR). The HSR is a crucial cellular mechanism for surviving proteotoxic stress, and its upregulation in various cancers is associated with tumor progression, metastasis, and resistance to therapy. This compound effectively abrogates this protective mechanism by inhibiting the induction of a range of heat shock proteins (HSPs), thereby sensitizing cancer cells to stressors such as hyperthermia and certain chemotherapeutic agents. This technical guide provides a comprehensive overview of the function of this compound, its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols relevant to its study.

Core Function: Inhibition of the Heat Shock Response

This compound is a potent, cell-permeable small molecule that functions as a broad-spectrum inhibitor of heat shock protein synthesis.[1] Its primary role is to suppress the acquisition of thermotolerance, a phenomenon where cells, after a sub-lethal heat exposure, become resistant to subsequent, more severe heat stress.[2][3] This is achieved by preventing the stress-induced expression of major heat shock proteins, including HSP105, HSP70, and HSP40.[3][4][5]

The inhibitory effect of this compound is not limited to heat stress; it also impedes the induction of HSPs by other stressors like sodium arsenite.[3] This broad activity makes this compound a valuable tool for studying the multifaceted roles of the heat shock response in normal physiology and disease.

Mechanism of Action: Targeting the Master Regulator HSF1

The molecular mechanism underlying this compound's function is centered on the inhibition of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of the heat shock response.[1][6] Under normal conditions, HSF1 is a monomer in the cytoplasm. Upon stress, it trimerizes, translocates to the nucleus, and binds to Heat Shock Elements (HSEs) in the promoter regions of HSP genes, initiating their transcription.

This compound intervenes in this critical pathway by:

-

Inhibiting HSF1 Activation: It prevents the activation of HSF1, thereby blocking the downstream signaling cascade that leads to HSP synthesis.[1]

-

Blocking HSF1-HSE Interaction: this compound has been shown to inhibit the binding of activated HSF1 to the HSE, a crucial step for the transcriptional upregulation of HSP genes.[1]

-

Direct Interaction with HSF1: Molecular docking simulations suggest that this compound directly interacts with HSF1 through hydrophobic interactions and the formation of hydrogen bonds.[6]

It is important to note that this compound does not appear to inhibit the phosphorylation of HSF1, indicating a specific mode of action within the complex regulation of the HSF1 pathway.[1]

Quantitative Data

The efficacy of this compound has been quantified in various cancer cell lines. The following tables summarize key in vitro and in vivo data.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| SW480 | Colorectal Cancer | 24.7 | [7] |

| RKO | Colorectal Cancer | 25.51 | [7] |

| LoVo | Colorectal Cancer | 55.98 | [7] |

| SW620 | Colorectal Cancer | 48.27 | [7] |

| PC-3 | Prostate Cancer | 95 (EC50) | [8] |

| LNCaP | Prostate Cancer | 69.6 (EC50) | [8] |

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines. IC50 values represent the concentration of this compound required to inhibit cell viability by 50%. EC50 values represent the effective concentration to achieve 50% of the maximum response.

| Parameter | Value | Experimental Model | Reference |

| Effective In Vitro Conc. | 100 µM | COLO 320DM, HeLa S3 cells | [4][5] |

| Effective In Vivo Dose | 200 mg/kg (i.p.) | Murine transplantable tumor | |

| Peak Tumor Concentration | 6 hours post-injection | Murine transplantable tumor | |

| Toxicity | Weakly toxic; bodyweight loss recovered | CD-1 (ICR) mice | [4] |

Table 2: In Vitro and In Vivo Pharmacological Parameters of this compound.

Experimental Protocols

The following are detailed, representative protocols for key experiments used to characterize the function of this compound. Researchers should note that specific parameters may require optimization for their experimental systems.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cells.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results and determine the IC50 value.

Western Blot Analysis for HSP Expression

This protocol is for assessing the effect of this compound on the expression of specific heat shock proteins.

-

Cell Lysis: Plate cells and treat with this compound and/or heat shock as required. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the HSP of interest (e.g., anti-HSP70, anti-HSP40) and a loading control (e.g., anti-β-actin, anti-GAPDH) overnight at 4°C. Antibody dilutions should be optimized according to the manufacturer's instructions.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative Real-Time PCR (qRT-PCR) for HSP mRNA Levels

This protocol is to determine if this compound affects the mRNA levels of HSP genes.

-

RNA Extraction: Treat cells with this compound and/or heat shock. Extract total RNA using a commercial RNA isolation kit.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.

-

qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix and primers specific for the HSP genes of interest and a housekeeping gene (e.g., GAPDH, ACTB).

-

Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method.

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound on the HSF1 signaling pathway.

Experimental Workflow: Investigating this compound's Effect on HSP Expression

Caption: A typical experimental workflow to assess the impact of this compound.

Conclusion

This compound is a well-characterized inhibitor of the heat shock response with a clear mechanism of action centered on the inhibition of HSF1. Its ability to suppress thermotolerance and sensitize cancer cells to stress makes it a valuable research tool and a compound of interest for further therapeutic development, particularly in combination with hyperthermia and other cancer treatments. The data and protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this promising molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. frontiersin.org [frontiersin.org]

- 3. Monitoring of the Heat Shock Response with a Real-Time Luciferase Reporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medsci.org [medsci.org]

- 5. researchgate.net [researchgate.net]

- 6. antibodies.cancer.gov [antibodies.cancer.gov]

- 7. Monitoring of the Heat Shock Response with a Real-Time Luciferase Reporter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

KNK437: A Technical Guide to a Pan-Heat Shock Protein Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

KNK437 is a synthetic benzylidene lactam compound recognized for its role as a pan-inhibitor of Heat Shock Protein (HSP) synthesis.[1][2] Unlike many inhibitors that target the chaperone activity of existing HSPs, this compound primarily functions by suppressing the stress-induced de novo synthesis of a broad range of heat shock proteins, including HSP27, HSP40, HSP70 (HSP72), HSP105, and HSP110.[1][3][4] Its mechanism involves the inhibition of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of the heat shock response, thereby preventing the expression of HSP genes.[5][6][7] This activity makes this compound a valuable tool for studying the cellular stress response and a potential therapeutic agent, particularly in oncology, where it can sensitize cancer cells to conventional treatments like hyperthermia, chemotherapy, and radiation.[8][9][10] This guide provides an in-depth overview of this compound, presenting its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Mechanism of Action

This compound exerts its inhibitory effects primarily at the transcriptional level of the heat shock response. The canonical pathway involves the activation of HSF1 in response to cellular stress, which then drives the expression of HSPs. This compound intervenes in this process.

-

Inhibition of HSP Induction: this compound dose-dependently inhibits the induction of various HSPs, including HSP105, HSP70, and HSP40, at the mRNA level.[1][4] This prevents the cell from mounting a protective heat shock response, thereby blocking the acquisition of thermotolerance—a phenomenon where a sublethal heat treatment makes cells resistant to subsequent lethal heat treatments.[1][4]

-

Targeting Heat Shock Factor 1 (HSF1): The compound's effects are largely mediated through the inhibition of HSF1.[5][6] Molecular docking simulations suggest that this compound forms hydrogen bonds and engages in hydrophobic interactions with HSF1, underpinning its inhibitory activity.[6] It has been shown to inhibit the activation of HSF1 and its interaction with the Heat Shock Element (HSE) in the promoter regions of HSP genes.[7] However, its mechanism does not appear to involve the inhibition of HSF1 phosphorylation.[7][11]

-

Impact on Downstream Signaling: Beyond the direct heat shock response, this compound influences other critical pro-survival pathways. Notably, it has been shown to inhibit the AKT signaling pathway.[8] This leads to a downstream reduction in the accumulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α) in hypoxic conditions, a key factor in tumor resistance to radiation.[8] By dual-targeting the AKT and HIF-1α pathways, this compound can abrogate hypoxia-induced radioresistance.[8]

-

Epigenetic Modification: this compound also exhibits effects on histone methylation. In human oral squamous cell carcinoma cells, it inhibits the heat-induced methylation of histone H3 at lysine 4 (H3-Lys4), though it does not affect H3-Lys9 methylation.[12][13] This suggests a role in modulating chromatin structure as part of its mechanism to suppress gene expression.

Quantitative Data on this compound Activity

The following tables summarize the quantitative data regarding the inhibitory profile and effective concentrations of this compound from various in vitro and in vivo studies.

Table 1: Inhibitory Profile of this compound on Heat Shock Proteins

| Target HSP Family | Specific HSPs Inhibited | Cell Line(s) | Context/Notes | Citation(s) |

|---|---|---|---|---|

| HSP110 | HSP105 | COLO 320DM (human colon carcinoma) | Inhibition of stress-induced synthesis. | [4][12][14] |

| HSP70 | HSP70 (inducible HSP72) | COLO 320DM, HeLa S3, SCC VII, PC-3, LNCaP, Pancreatic Cancer Cells | Inhibition of heat- and chemical-induced synthesis at mRNA and protein levels. | [4][14][15] |

| HSP40 | HSP40 (DnaJA1) | COLO 320DM, Colorectal Cancer Cells | Inhibition of stress-induced synthesis. Downregulation of DnaJA1 leads to destabilization of CDC45. | [3][4][14] |

| Small HSPs | HSP27 | Pancreatic Cancer Cells, NSCLC cells | Downregulation of protein levels; enhances sensitivity to gemcitabine. |[3][15] |

Table 2: Effective Concentrations of this compound in In Vitro Studies

| Effect Observed | Cell Line(s) | Concentration Range | Notes | Citation(s) |

|---|---|---|---|---|

| Inhibition of Thermotolerance | COLO 320DM, HeLa S3 | 100 - 200 µM | Dose-dependent inhibition of survival after fractionated heat treatment. | [4][12] |

| Inhibition of HSF1-induced Transcription | H1650 (NSCLC) | 6.25 - 50 µM | Dose-dependent suppression of HSF1, HSP70, HSP90, and HSP27 mRNA levels. | [5] |

| Cell Cycle Arrest & Apoptosis | NSCLC Cells | 25 - 50 µM | Induces dose-dependent G1 phase arrest and apoptosis. | [5][16] |

| Sensitization to Gemcitabine | KLM1-R (pancreatic cancer) | 50 - 100 µM | Dramatically reduced HSP27 expression and enhanced cytotoxicity of GEM. | [15] |

| Radiosensitization | MDA-MB-231, T98G | Not Specified | Sensitizes cells to ionizing radiation, especially under hypoxic conditions. | [8] |

| Inhibition of Histone Methylation | HSC4, KB cells | 100 µM | Inhibits heat-induced methylation of H3-Lys4. |[12][17] |

Table 3: Efficacy of this compound in Preclinical In Vivo Studies

| Animal Model | Dosage & Administration | Key Findings | Citation(s) |

|---|---|---|---|

| Murine Transplantable Tumor (SCC VII) | 200 mg/kg, i.p. | This compound alone had no antitumor effect. When combined with fractionated heat treatment (44°C), it synergistically enhanced antitumor effects by inhibiting thermotolerance. Peak tumor concentration was observed 6 hours after injection. | [9][18] |

| Tumor-free CD-1 (ICR) mice | 62.5 - 400 mg/kg | this compound is a weakly toxic agent and helps recover body weight losses. |[12][18] |

Key Experimental Protocols

Protocol: Western Blot Analysis of HSP Expression

This protocol describes the assessment of this compound's effect on the protein levels of HSPs like HSP70 and HSP27.

-

Cell Culture and Treatment:

-

Seed cells (e.g., COLO 320DM, H1650) in 6-well plates and grow to 70-80% confluency.

-

Pre-treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 µM) for 1-24 hours, depending on the experimental design.[4]

-

To induce HSPs, expose cells to heat shock (e.g., 42-44°C for 30-90 minutes) or another stressor like sodium arsenite.[4] Include a non-heat-shocked control.

-

Allow cells to recover at 37°C for a period (e.g., 2-8 hours) to allow for protein expression.[4][9]

-

-

Protein Extraction:

-

Wash cells twice with ice-cold 1X PBS.

-

Lyse cells by adding 100-200 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.[19]

-

Scrape cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Prepare samples by mixing 20-30 µg of protein with Laemmli sample buffer and heating at 95-100°C for 5 minutes.[20]

-

Load samples onto a 10-12% SDS-polyacrylamide gel and run electrophoresis until the dye front reaches the bottom.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the target HSP (e.g., anti-HSP70, anti-HSP27) and a loading control (e.g., anti-β-actin, anti-GAPDH) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities using software like ImageJ. Normalize the intensity of the target HSP to the loading control to determine relative expression changes.[5]

-

Protocol: Cell Viability Assay (MTS/MTT)

This protocol is used to measure the cytotoxic effects of this compound alone or in combination with other treatments.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment:

-

Replace the medium with fresh medium containing serial dilutions of this compound.

-

For combination studies, add this compound with a fixed concentration of another agent (e.g., gemcitabine, cisplatin) or before/after another treatment (e.g., radiation, hyperthermia).[15]

-

Include untreated control wells and wells with the other agent alone.

-

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a CO2 incubator.

-

Assay:

-

Add 20 µL of MTS reagent (or similar tetrazolium salt-based reagent) to each well.

-

Incubate for 1-4 hours at 37°C, allowing viable cells to convert the MTS into a formazan product.

-

-

Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate cell viability as a percentage relative to the untreated control cells.

-

Plot the results to determine metrics like IC50 (the concentration of drug that inhibits cell growth by 50%).

-

Protocol: Acquired Thermotolerance Assay

This protocol assesses the ability of this compound to inhibit the development of resistance to heat shock.[4]

-

Cell Seeding and Priming Heat Shock:

-

Seed cells (e.g., COLO 320DM) in culture dishes or flasks.

-

Administer a priming (sublethal) heat shock, for example, at 44°C for 30 minutes.

-

-

This compound Treatment:

-

Immediately after the priming heat shock, incubate the cells in medium containing this compound (e.g., 100 µM) or vehicle control.

-

Allow cells to recover at 37°C for a period that allows for the development of thermotolerance (e.g., 6-8 hours).

-

-

Lethal Heat Shock:

-

Subject the cells to a second, lethal heat shock (e.g., 45°C for 45-90 minutes).[14]

-

-

Colony Formation Assay:

-

After the lethal heat shock, trypsinize the cells, count them, and re-plate a known number of cells in fresh medium in new dishes.

-

Incubate for 7-14 days to allow for colony formation.

-

-

Quantification:

-

Fix and stain the colonies (e.g., with crystal violet).

-

Count the number of colonies (typically >50 cells).

-

Calculate the surviving fraction by normalizing the plating efficiency of the treated cells to that of the untreated control cells. A higher surviving fraction indicates greater thermotolerance.[14]

-

Mandatory Visualizations

Signaling and Experimental Diagrams

The following diagrams, created using the DOT language, illustrate key mechanisms and workflows related to this compound.

Caption: this compound inhibits the heat shock response by preventing HSF1 activation.

Caption: this compound promotes apoptosis and cell cycle arrest via downstream pathways.

Caption: A typical experimental workflow for evaluating this compound's efficacy.

Conclusion

This compound is a potent pan-inhibitor of inducible heat shock protein synthesis, distinguishing itself by acting at the transcriptional level through the inhibition of the HSF1 pathway. Its ability to prevent the synthesis of a wide array of HSPs makes it a powerful tool for sensitizing cancer cells to various therapies. The compound effectively abrogates thermotolerance and enhances the efficacy of hyperthermia, chemotherapy, and radiotherapy, particularly in hypoxic environments, by targeting pro-survival pathways like AKT/HIF-1α.[8][9] While its toxicity is reported to be low in preclinical models, further studies are required to optimize its potency and clinical applicability.[9][18] this compound remains a cornerstone compound for investigating the cellular stress response and holds significant promise as an adjuvant in combination cancer therapies.

References

- 1. Benzylidene lactam compound, this compound, a novel inhibitor of acquisition of thermotolerance and heat shock protein induction in human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. Heat Shock Proteins: Agents of Cancer Development and Therapeutic Targets in Anti-Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound Suppresses the Growth of Non-Small Cell Lung Cancer Cells by Targeting Heat Shock Factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Small Molecule Inhibitors of HSF1-Activated Pathways as Potential Next-Generation Anticancer Therapeutics [mdpi.com]

- 8. This compound, abrogates hypoxia-induced radioresistance by dual targeting of the AKT and HIF-1α survival pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effects of this compound, a novel inhibitor of heat shock protein synthesis, on the acquisition of thermotolerance in a murine transplantable tumor in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. lindquistlab.wi.mit.edu [lindquistlab.wi.mit.edu]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Epigenetic Alterations of Heat Shock Proteins (HSPs) in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. selleckchem.com [selleckchem.com]

- 15. karger.com [karger.com]

- 16. mdpi.com [mdpi.com]

- 17. This compound | HSP inhibitor | pan-HSP inhibitor | CAS 218924-25-5 | Buy KNK-437 from Supplier InvivoChem [invivochem.com]

- 18. This compound|cas 218924-25-5|DC Chemicals [dcchemicals.com]

- 19. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]

- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

An In-depth Technical Guide: KNK437 and the Inhibition of Thermotolerance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of KNK437, a benzylidene lactam compound, and its role as a potent inhibitor of thermotolerance. We will delve into its mechanism of action, present quantitative data from key studies, detail relevant experimental protocols, and visualize the underlying biological pathways and workflows.

Introduction: The Challenge of Thermotolerance in Hyperthermia Treatment

Hyperthermia, the use of elevated temperatures to treat cancer, is a promising modality often used in conjunction with radiotherapy and chemotherapy. Its efficacy, however, is frequently limited by the phenomenon of thermotolerance.[1] Thermotolerance is an acquired cellular resistance to heat, induced by an initial, non-lethal heat exposure.[1] This adaptive response is primarily mediated by the upregulation of Heat Shock Proteins (HSPs), molecular chaperones that protect cellular proteins from heat-induced damage and aggregation, thereby promoting cell survival.[2][3]

This compound (N-formyl-3,4-methylenedioxy-benzylidene-γ-butyrolactam) is a small molecule inhibitor that prevents the acquisition of thermotolerance by blocking the synthesis of inducible HSPs.[2][4] This document serves as a technical resource on the experimental evidence and mechanisms underpinning this compound's function.

Mechanism of Action: Targeting the Heat Shock Response

This compound functions as a pan-HSP inhibitor, specifically blocking the induction of various HSPs, including HSP105, HSP70 (HSP72), and HSP40, following cellular stress.[2][5][6] It does not affect the levels of constitutively expressed chaperones like HSC73 or HSP90.[7]

The primary regulatory pathway for HSP induction is controlled by Heat Shock Factor 1 (HSF1).[8][9] In unstressed cells, HSF1 exists as an inactive monomer bound to HSP90.[10] Upon stress, such as heat shock, HSF1 dissociates, trimerizes, and translocates to the nucleus. There, it binds to Heat Shock Elements (HSEs) in the promoter regions of HSP genes, initiating their transcription.[8][10]

This compound exerts its effect by inhibiting the induction of HSPs at the mRNA level.[2][7] The proposed mechanism involves the inhibition of HSF1 activation or the prevention of its interaction with HSEs, thereby blocking the transcriptional upregulation of HSPs that is crucial for acquiring a thermotolerant state.[7][8]

Quantitative Data on this compound Efficacy

The following tables summarize the quantitative effects of this compound on inhibiting thermotolerance and HSP expression in various cancer cell lines and in vivo models.

Table 1: In Vitro Efficacy of this compound

| Cell Line | This compound Concentration | Key Findings | Reference(s) |

|---|---|---|---|

| COLO 320DM (Human Colon) | 0-200 µM | Dose-dependently inhibited acquisition of thermotolerance.[2][11] | [2][11] |

| COLO 320DM (Human Colon) | 100 µM | Specifically inhibited heat-induced synthesis of HSP105, HSP72, and HSP40.[7] | [7] |

| HeLa S3 (Human Cervical) | 100, 200 µM | Showed inhibitory effects on thermotolerance.[11][12] | [11][12] |

| HT-29 (Human Colon) | 100 µM | Reduced cell survival to 23.5% after heat shock, compared to 68.2% in the heat shock alone group.[5] | [5] |

| H1650 (NSCLC) | 6.25-50 µM | Suppressed proliferation and induced dose-dependent cell cycle arrest and apoptosis.[13] | [13] |

| KLM1-R (Pancreatic) | Not specified | Dramatically reduced the expression of HSP27.[14] Enhanced the cytotoxic effect of gemcitabine.[4][14] | [4][14] |

| A-172 (Glioblastoma) | 50-300 µM | Induced G2/M phase arrest.[15] Unexpectedly induced radiation resistance.[15] |[15] |

Table 2: In Vivo Efficacy and Pharmacokinetics of this compound

| Animal Model | This compound Dosage | Treatment Regimen | Key Findings | Reference(s) |

|---|---|---|---|---|

| C3H/He Mice (SCC VII Tumor) | 200 mg/kg (i.p.) | Single dose administered 6h before hyperthermia (44°C for 10 min). | Tumor concentration peaked 6h post-injection.[16][17] Inhibited Hsp72 synthesis.[16][17] | [16][17] |

| C3H/He Mice (SCC VII Tumor) | 200 mg/kg (i.p.) | Administered before fractionated heat treatments. | Synergistically enhanced the antitumor effects of heat.[16][17] Showed no antitumor effect alone.[16][17] | [16][17] |

| CD-1 (ICR) Mice (Tumor-free) | 62.5-400 mg/kg | Not specified | this compound is a weakly toxic agent; mice recovered from bodyweight losses.[5][11] |[5][11] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. This section outlines common protocols used in the study of this compound.

References

- 1. Kinetics of thermotolerance in normal and tumor tissues: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzylidene lactam compound, this compound, a novel inhibitor of acquisition of thermotolerance and heat shock protein induction in human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thermotolerance and heat shock protein induction by slow rates of heating - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. karger.com [karger.com]

- 5. This compound | HSP inhibitor | pan-HSP inhibitor | CAS 218924-25-5 | Buy KNK-437 from Supplier InvivoChem [invivochem.com]

- 6. This compound | HSP synthesis inhibitor | Probechem Biochemicals [probechem.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Small Molecule Inhibitors of HSF1-Activated Pathways as Potential Next-Generation Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting HSF1 for cancer treatment: mechanisms and inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HSF1 Activation Mechanisms, Disease Roles, and Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. This compound|cas 218924-25-5|DC Chemicals [dcchemicals.com]

- 13. researchgate.net [researchgate.net]

- 14. This compound downregulates heat shock protein 27 of pancreatic cancer cells and enhances the cytotoxic effect of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Induction of radiation resistance by a heat shock protein inhibitor, this compound, in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The effects of this compound, a novel inhibitor of heat shock protein synthesis, on the acquisition of thermotolerance in a murine transplantable tumor in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

KNK437: A Pan-Inhibitor of the Heat Shock Response - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The heat shock response is a highly conserved cellular mechanism critical for cell survival under stressful conditions. A key component of this response is the induction of heat shock proteins (HSPs), which act as molecular chaperones to prevent protein aggregation and facilitate protein refolding. However, in the context of cancer, the upregulation of HSPs can contribute to tumor cell survival, proliferation, and resistance to therapy. KNK437, a benzylidene lactam compound, has emerged as a potent pan-inhibitor of the heat shock response. This technical guide provides a comprehensive overview of the role of this compound in inhibiting the heat shock response, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant cellular pathways and workflows.

Introduction to this compound

This compound is a small molecule inhibitor that has been shown to suppress the induction of various heat shock proteins, including HSP105, HSP70, and HSP40.[1][2][3][4] Its primary mechanism of action involves the inhibition of the heat shock response at the transcriptional level, making it a valuable tool for studying the roles of HSPs and a potential therapeutic agent for sensitizing cancer cells to conventional treatments like hyperthermia and chemotherapy.

Mechanism of Action: Inhibition of HSF1 Activation

The induction of HSPs is primarily regulated by the transcription factor Heat Shock Factor 1 (HSF1). Under normal conditions, HSF1 is maintained in an inactive monomeric state in the cytoplasm through its association with HSP90. Upon cellular stress, such as heat shock, misfolded proteins accumulate, leading to the dissociation of HSP90 from HSF1. This allows HSF1 to trimerize, translocate to the nucleus, and bind to heat shock elements (HSEs) in the promoter regions of HSP genes, thereby initiating their transcription.

This compound exerts its inhibitory effect by preventing the activation of HSF1.[5] While the precise molecular interaction is still under investigation, studies suggest that this compound may interfere with the signaling cascade leading to HSF1 activation or directly inhibit the binding of activated HSF1 to the HSEs.[1][5] This results in a significant reduction in the accumulation of HSP mRNA and subsequent protein synthesis.[1][3]

Quantitative Data Summary

The efficacy of this compound in inhibiting the heat shock response has been quantified in various studies. The following tables summarize key findings on its dose-dependent effects on HSP induction and cell thermotolerance.

| Cell Line | HSP Inhibited | This compound Concentration (µM) | Outcome | Reference |

| COLO 320DM (human colon carcinoma) | HSP105, HSP70, HSP40 | 100 | Specific inhibition of HSP induction | [1] |

| COLO 320DM | HSP72 | 0 - 200 | Dose-dependent suppression of HSP72 induction | [1] |

| HeLa S3 | HSP72 | 100, 200 | Dose-dependent suppression of HSP72 induction | [1] |

| SCC VII | HSP72 | 100, 200 | Dose-dependent suppression of HSP72 induction | [1] |

| HSC4, KB (oral squamous cell carcinoma) | HSP70 | 100 | Suppression of HSP70 expression | [2] |

| KLM1-R (gemcitabine-resistant pancreatic cancer) | HSP27 | Not specified | Dramatic reduction in HSP27 expression | [6] |

| Cell Line | Stressor | This compound Concentration (µM) | Effect on Thermotolerance | Reference |

| COLO 320DM | Fractionated heat treatment (45°C) | 0 - 200 | Dose-dependent inhibition of thermotolerance acquisition | [1][2] |

| COLO 320DM | Sodium Arsenite | Not specified | Inhibition of induced thermotolerance | [1] |

| HeLa S3 | Not specified | 100, 200 | Dose-dependent inhibition of thermotolerance | [2] |

| In Vivo Model | Tumor Type | This compound Dosage (mg/kg) | Outcome | Reference |

| C3H/He mice | SCC VII transplantable tumor | 200 (i.p.) | Inhibition of Hsp72 synthesis and enhanced antitumor effects of fractionated heat treatment | [7][8] |

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in this compound research.

Cell Culture and Heat Shock Treatment

-

Cell Lines: COLO 320DM (human colon carcinoma), HeLa S3, and SCC VII cells are commonly used.[1]

-

Culture Conditions: Cells are typically maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin (100 units/mL), and streptomycin (100 µg/mL) in a humidified atmosphere of 5% CO2 at 37°C.

-

Heat Shock Induction: For heat shock treatment, culture flasks are sealed and submerged in a precision-controlled water bath at the desired temperature (e.g., 42°C for 90 minutes or 45°C for 10 minutes).[1][9]

-

This compound Treatment: this compound is dissolved in DMSO and added to the culture medium at the desired final concentration 1 hour prior to heat shock.[1]

Western Blot Analysis for HSP Induction

Western blotting is a standard technique to quantify the levels of specific HSPs.

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in a buffer containing protease inhibitors.[10]

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated on a polyacrylamide gel.

-

Electrotransfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat dry milk in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific to the HSP of interest (e.g., anti-HSP72), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[1][11][12]

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Internal Control: An antibody against a housekeeping protein, such as β-actin, is used to ensure equal protein loading.[1]

Northern Blot Analysis for HSP mRNA Levels

Northern blotting is used to assess the effect of this compound on the transcription of HSP genes.

-

RNA Extraction: Total RNA is extracted from treated and untreated cells using a standard method (e.g., guanidinium thiocyanate-phenol-chloroform extraction).

-

Electrophoresis: A defined amount of total RNA is separated on a denaturing agarose gel.

-

Transfer: The RNA is transferred from the gel to a nylon membrane.

-

Hybridization: The membrane is hybridized with a radiolabeled cDNA probe specific for the HSP mRNA of interest (e.g., HSP70).[1]

-

Visualization: The hybridized probe is detected by autoradiography.

-

Internal Control: A probe for a constitutively expressed gene, such as β-actin, is used to normalize for RNA loading.[1]

Cell Viability and Thermotolerance Assays

-

Colony Formation Assay: This assay is used to determine the surviving fraction of cells after heat treatment.

-

Procedure: Cells are seeded at a low density and subjected to the experimental conditions (heat shock with or without this compound). After an incubation period to allow for colony formation, the colonies are fixed, stained, and counted.

-

Thermotolerance Induction: To induce thermotolerance, cells are subjected to a priming, non-lethal heat treatment (e.g., 45°C for 10 minutes), allowed to recover, and then exposed to a subsequent, more severe heat challenge.[1]

Therapeutic Implications and Future Directions

The ability of this compound to inhibit the heat shock response has significant therapeutic implications, particularly in oncology. By preventing the induction of cytoprotective HSPs, this compound can sensitize cancer cells to hyperthermia, making this treatment modality more effective at lower, less toxic temperatures.[1][7][8] Furthermore, this compound has been shown to enhance the efficacy of chemotherapeutic agents like gemcitabine in resistant pancreatic cancer cells.[6]

The synergistic effects of this compound with other anti-cancer agents, such as proteasome inhibitors (e.g., bortezomib) and HSP90 inhibitors, are also being explored.[5][13] These combination therapies hold promise for overcoming drug resistance and improving patient outcomes.

Future research will likely focus on elucidating the precise molecular targets of this compound, optimizing its pharmacological properties for clinical use, and identifying predictive biomarkers to select patients who are most likely to benefit from this compound-based therapies. While no clinical trials for this compound in NSCLC were specifically mentioned in the provided context, the development of other HSP inhibitors for this and other cancers is an active area of investigation.[14]

Conclusion

This compound is a valuable pharmacological tool for investigating the intricacies of the heat shock response and a promising candidate for further development as an anti-cancer therapeutic. Its well-defined mechanism of action, involving the inhibition of HSF1 activation and subsequent suppression of HSP synthesis, provides a strong rationale for its use in combination with other cancer treatments. The data and protocols summarized in this guide offer a solid foundation for researchers and drug development professionals interested in exploring the full potential of this compound.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Benzylidene lactam compound, this compound, a novel inhibitor of acquisition of thermotolerance and heat shock protein induction in human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Small Molecule Inhibitors of HSF1-Activated Pathways as Potential Next-Generation Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound downregulates heat shock protein 27 of pancreatic cancer cells and enhances the cytotoxic effect of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effects of this compound, a novel inhibitor of heat shock protein synthesis, on the acquisition of thermotolerance in a murine transplantable tumor in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 11. 7tmantibodies.com [7tmantibodies.com]

- 12. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

KNK437: A Pan-Inhibitor of Heat Shock Proteins HSP105, HSP70, and HSP40 - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

KNK437 is a benzylidene lactam compound that has emerged as a significant tool in cancer research and cell biology due to its potent inhibitory effects on the heat shock response (HSR).[1] This small molecule acts as a pan-inhibitor of heat shock protein (HSP) synthesis, effectively downregulating the expression of key chaperones including HSP105, HSP70, and HSP40.[1][2] By suppressing the induction of these stress-response proteins, this compound sensitizes cancer cells to various therapeutic interventions and inhibits the acquisition of thermotolerance.[1] This technical guide provides an in-depth overview of this compound, its target proteins, mechanism of action, quantitative data, and detailed experimental protocols relevant to its study.

Introduction to this compound and its Target Proteins

This compound is a synthetic compound that has been identified as an inhibitor of the induction of heat shock proteins.[3] Its primary mechanism of action involves the suppression of the heat shock response, a crucial cellular pathway for surviving stress conditions such as heat, oxidative stress, and exposure to cytotoxic agents. The main targets of this compound are the inducible forms of several heat shock proteins.

-

HSP105: A large molecular weight HSP that is strongly induced by stress and plays a role in protecting cells from apoptosis and stress-induced damage.

-

HSP70 (HSP72): A central player in the cellular stress response, HSP70 is involved in protein folding, refolding of misfolded proteins, and preventing protein aggregation.[4] Its overexpression in cancer cells is associated with poor prognosis and resistance to therapy.

-

HSP40 (DnaJ): A co-chaperone of HSP70, HSP40 delivers substrate proteins to HSP70 and stimulates its ATPase activity, which is essential for the chaperone cycle.[5]

The coordinated action of these HSPs is critical for cell survival under stress. By inhibiting their induction, this compound disrupts this protective mechanism, making it a promising agent for cancer therapy, particularly in combination with other treatments.

Mechanism of Action

This compound's inhibitory effect on HSP synthesis is primarily mediated through the inhibition of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of the heat shock response.[6][7] Under normal conditions, HSF1 is kept in an inactive monomeric state through its association with HSPs like HSP70 and HSP90. Upon cellular stress, these chaperones are titrated away to deal with unfolded proteins, leading to the trimerization, phosphorylation, and nuclear translocation of HSF1. Activated HSF1 then binds to heat shock elements (HSEs) in the promoter regions of HSP genes, initiating their transcription.

This compound has been shown to inhibit the activation of HSF1 and its subsequent binding to HSEs.[6][8] This blockade of HSF1 activity prevents the transcriptional upregulation of HSP105, HSP70, and HSP40, thereby abrogating the heat shock response.

Quantitative Data

The following tables summarize the quantitative data regarding the efficacy of this compound in various cancer cell lines.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay Method |

| SW480 | Colorectal Carcinoma | 24.7 | CCK-8 Assay[9] |

| RKO | Colorectal Carcinoma | 25.51 | CCK-8 Assay[9] |

| LoVo | Colorectal Carcinoma | 55.98 | CCK-8 Assay[9] |

| SW620 | Colorectal Carcinoma | 48.27 | CCK-8 Assay[9] |

| H1650 | Non-Small Cell Lung Cancer | ~25-50 | MTS Assay[7] |

Table 2: Effective Concentrations of this compound for HSP Inhibition

| Cell Line | HSPs Inhibited | Effective Concentration (µM) | Observed Effect |

| COLO 320DM | HSP105, HSP70, HSP40 | 100 | Inhibition of thermotolerance and HSP induction[1][2] |

| HeLa S3 | HSP70 | 100-200 | Dose-dependent inhibition of thermotolerance[2] |

| KLM1-R | HSP27 | Not specified | Dramatically reduced expression[10] |

| H1650 | HSP70, HSP90 | 6.25 - 50 | Dose-dependent decrease in mRNA and protein levels[7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on its target proteins.

Cell Viability Assay (MTT/MTS Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cells and to calculate its IC50 value.

Materials:

-

96-well cell culture plates

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.

-

Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT/MTS Addition:

-

For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[11]

-

-

Solubilization (MTT assay only): After incubation with MTT, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]

-

Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm for MTT or 490 nm for MTS.[11][12]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Western Blotting

This protocol is used to analyze the expression levels of HSP105, HSP70, and HSP40 in cells treated with this compound.

Materials:

-

Cell culture dishes

-

This compound

-

RIPA lysis buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus (wet or semi-dry)

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against HSP105, HSP70, HSP40, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagents

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Plate cells in culture dishes and treat with this compound at the desired concentrations and for the specified duration. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer on ice. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA protein assay.

-

Sample Preparation: Mix a specific amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.

-

SDS-PAGE: Load the denatured protein samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies against HSP105, HSP70, HSP40, and the loading control, diluted in blocking buffer, overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST (Tris-buffered saline with Tween 20) and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply the ECL detection reagents to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the expression of the target proteins to the loading control.

Co-Immunoprecipitation (Co-IP)

This protocol is used to investigate the protein-protein interactions between HSP70, HSP40, and other potential client proteins, and how these interactions are affected by this compound.

Materials:

-

Cell culture dishes

-

This compound

-

Non-denaturing lysis buffer (e.g., Triton X-100 based buffer) with protease inhibitors

-

Primary antibody for the "bait" protein (e.g., anti-HSP70)

-

Protein A/G magnetic beads or agarose beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Treatment and Lysis: Treat cells with or without this compound. Lyse the cells using a non-denaturing lysis buffer to preserve protein complexes.

-

Lysate Pre-clearing: Incubate the cell lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.

-

Immunoprecipitation: Add the primary antibody against the bait protein to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation to form antibody-antigen complexes.

-

Capture of Immune Complexes: Add fresh protein A/G beads to the lysate and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.

-

Washing: Pellet the beads by centrifugation or using a magnetic rack and discard the supernatant. Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by adding elution buffer or by boiling the beads in Laemmli sample buffer.

-

Analysis by Western Blotting: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the expected interacting partners (e.g., anti-HSP40) and the bait protein itself.

Visualizations

Signaling Pathways

Caption: this compound inhibits the Heat Shock Response pathway by preventing the activation of HSF1.

Caption: The HSP70-HSP40 chaperone cycle is impaired by this compound through the inhibition of HSP synthesis.

Experimental Workflows

Caption: Workflow for analyzing HSP expression levels by Western Blotting after this compound treatment.

Caption: Workflow for Co-Immunoprecipitation to study HSP70-HSP40 interaction.

Conclusion

This compound is a valuable research tool for investigating the roles of HSP105, HSP70, and HSP40 in cellular stress responses and cancer biology. Its ability to inhibit the induction of these key chaperones provides a powerful method to study the consequences of a compromised heat shock response. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this potent pan-HSP inhibitor. Further investigation into the precise molecular interactions of this compound and its broader effects on cellular signaling will continue to illuminate its therapeutic potential.

References

- 1. Benzylidene lactam compound, this compound, a novel inhibitor of acquisition of thermotolerance and heat shock protein induction in human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The effects of this compound, a novel inhibitor of heat shock protein synthesis, on the acquisition of thermotolerance in a murine transplantable tumor in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The heat shock protein inhibitor this compound induces neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms for regulation of Hsp70 function by Hsp40 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small Molecule Inhibitors of HSF1-Activated Pathways as Potential Next-Generation Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. broadpharm.com [broadpharm.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

KNK437: A Pan-Heat Shock Protein Inhibitor in Neuroprotection Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

KNK437, a benzylidene lactam compound, is a potent, cell-permeable inhibitor of the heat shock response. It functions by preventing the induction of heat shock proteins (HSPs), primarily through the inhibition of Heat Shock Factor 1 (HSF1) activation. While extensively studied in oncology for its ability to sensitize cancer cells to hyperthermia, emerging research has unveiled a complex and dual role for this compound in the context of neurobiology. Evidence suggests that this compound can promote neurite outgrowth in neuronal precursor cells, indicating a potential for neurorestorative applications. This effect is mediated through the activation of key signaling pathways including ERK, p38 MAP kinase, and GSK3β. Conversely, in specific genetic contexts associated with neurodegenerative diseases like amyotrophic lateral sclerosis (ALS), this compound has been shown to induce apoptosis, highlighting the critical and context-dependent role of the heat shock response in neuronal survival. This guide provides a comprehensive overview of the current understanding of this compound in neuroprotection research, detailing its mechanism of action, relevant signaling pathways, experimental protocols, and a summary of quantitative data.

Mechanism of Action: Inhibition of the Heat Shock Response

This compound's primary mechanism of action is the inhibition of the synthesis of inducible heat shock proteins.[1][2][3][4] Unlike direct inhibitors of specific HSPs, this compound acts upstream by targeting the master regulator of the heat shock response, HSF1.[5]

Under cellular stress, HSF1 undergoes a conformational change, trimerizes, and translocates to the nucleus, where it binds to Heat Shock Elements (HSEs) in the promoter regions of HSP genes, initiating their transcription.[5] this compound has been shown to inhibit the activation of HSF1 and its subsequent interaction with HSEs.[5] This leads to a broad suppression of the induction of various HSPs, including HSP105, HSP70, and HSP40.[3][4] It is important to note that this compound does not appear to affect the phosphorylation of HSF1 itself.[5]

This compound in Neuroprotection: Promoting Neurite Outgrowth

A seminal study demonstrated that this compound can induce neurite outgrowth in the rat pheochromocytoma PC12 cell line, a widely used model for neuronal differentiation.[6] This effect was observed in the absence of nerve growth factor (NGF), although the efficacy was lower than that of NGF.[6] Furthermore, this compound was found to enhance the neuritogenic effect of a low dose of NGF.[6] This suggests that this compound may have potential as a nerve regeneration agent.[6]

Signaling Pathways in this compound-Induced Neurite Outgrowth

The pro-neuritogenic effect of this compound in PC12 cells is dependent on the activation of several key signaling cascades: the ERK/MAP kinase pathway, the p38 MAP kinase pathway, and the Glycogen Synthase Kinase 3β (GSK3β) pathway.[6] Inhibition of any of these pathways was shown to block the neurite outgrowth stimulated by this compound.[6]

The Dichotomous Role: this compound-Induced Neurotoxicity

In contrast to its neurotrophic effects in PC12 cells, this compound has been shown to induce apoptosis in induced pluripotent stem cell (iPSC)-derived motor neurons carrying the C9ORF72 hexanucleotide repeat expansion (HRE), a common genetic cause of amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD).[1] This pro-apoptotic effect was dose-dependent, suggesting that in neurons already under stress from a pathogenic mutation, the inhibition of the protective heat shock response can be detrimental.[1] This highlights the critical importance of the cellular context when evaluating the therapeutic potential of HSP inhibitors for neurodegenerative diseases.

This compound and Protein Aggregation in Neurodegeneration

A hallmark of many neurodegenerative diseases is the misfolding and aggregation of specific proteins, such as amyloid-beta (Aβ) in Alzheimer's disease and α-synuclein in Parkinson's disease. Heat shock proteins, particularly HSP70 and HSP40, play a crucial role as molecular chaperones in preventing protein misfolding and aggregation and in targeting misfolded proteins for degradation.

While direct studies on the effect of this compound on Aβ and α-synuclein aggregation are lacking in the currently available literature, its mechanism of action as a pan-HSP inhibitor suggests a potential to exacerbate protein aggregation by crippling the cell's primary defense against misfolded proteins. This could be a contributing factor to the neurotoxicity observed in the C9ORF72-HRE motor neuron model.

Quantitative Data Summary

The following tables summarize the available quantitative data from key studies on this compound in cellular models.

Table 1: In Vitro Efficacy of this compound in Neuronal and Non-Neuronal Cell Lines

| Cell Line | Assay | This compound Concentration | Observed Effect | Reference |

| PC12 | Neurite Outgrowth | 50-100 µM | Induction of neurite outgrowth | [6] |

| PC12 | Western Blot | 100 µM | Decreased HSP70 expression | [6] |

| iPSC-derived Motor Neurons (C9-HRE) | Apoptosis (CC3 staining) | 50-200 µM | Dose-dependent increase in apoptosis | [1] |

| COLO 320DM (human colon carcinoma) | Thermotolerance | 100-200 µM | Inhibition of thermotolerance | [3][4] |

| HeLa S3 | Thermotolerance | 100-200 µM | Inhibition of thermotolerance | [4] |

Table 2: In Vivo Data for this compound (from non-neurodegeneration models)

| Animal Model | Dosage | Route of Administration | Observation | Reference |

| C3H/He mice with SCC VII tumors | 200 mg/kg | Intraperitoneal (i.p.) | Inhibition of Hsp72 synthesis in tumors; enhanced anti-tumor effect of hyperthermia. Low toxicity. | [7] |

Experimental Protocols

Cell Culture of PC12 and SH-SY5Y Cells

-

PC12 Cells:

-

Growth Medium: RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum (FBS), and 1% penicillin-streptomycin.

-

Culture Conditions: Maintain at 37°C in a humidified atmosphere with 5% CO2.

-

Differentiation: To induce a neuronal phenotype, culture in low-serum medium (e.g., 1% horse serum) and treat with Nerve Growth Factor (NGF) at a concentration of 50-100 ng/mL.

-

-

SH-SY5Y Cells:

-

Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Culture Conditions: Maintain at 37°C in a humidified atmosphere with 5% CO2.

-

Differentiation: Differentiate by treatment with retinoic acid (RA) at a concentration of 10 µM for 5-7 days.

-

Neurite Outgrowth Assay with this compound in PC12 Cells

-

Cell Plating: Seed PC12 cells onto collagen-coated plates at a density that allows for individual cell morphology to be observed (e.g., 1 x 10^4 cells/cm^2).

-

Starvation: The following day, replace the growth medium with a low-serum medium (e.g., 1% horse serum) to reduce basal proliferation.

-

Treatment: Add this compound to the desired final concentrations (e.g., 10, 25, 50, 100 µM). Include a positive control (NGF, 50 ng/mL) and a vehicle control (DMSO).

-

Incubation: Incubate the cells for 48-72 hours.

-

Imaging: Capture images using a phase-contrast microscope.

-

Quantification: Measure the length of neurites. A neurite is typically defined as a process that is at least twice the length of the cell body diameter. Quantify the percentage of cells bearing neurites and the average neurite length per cell using image analysis software (e.g., ImageJ with the NeuronJ plugin).

Western Blot for HSP70 Expression

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against HSP70 overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).

-